molecular formula C26H30N4O9 B2790131 N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate CAS No. 1051924-47-0

N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate

Cat. No.: B2790131
CAS No.: 1051924-47-0
M. Wt: 542.545
InChI Key: ZUBJREAECBPIKO-UHFFFAOYSA-N
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Description

    Reactants: Phthalazine and p-tolyl halide (e.g., p-tolyl chloride).

    Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Product: 4-(p-tolyl)phthalazine.

  • Attachment of Morpholinopropyl Group

      Reactants: 4-(p-tolyl)phthalazine and 3-chloropropylmorpholine.

      Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride.

      Product: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine.

  • Formation of Dioxalate Salt

      Reactants: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine and oxalic acid.

      Conditions: Dissolution in a suitable solvent followed by crystallization.

      Product: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclization of hydrazine derivatives with phthalic anhydride. The resulting phthalazine is then subjected to further functionalization.

    • Formation of Phthalazine Core

        Reactants: Hydrazine hydrate and phthalic anhydride.

        Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.

        Product: Phthalazine.

    Chemical Reactions Analysis

    Types of Reactions

    N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

      Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

      Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Substitution: Bases like sodium hydride or potassium carbonate, and solvents such as DMF or dichloromethane.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

    Scientific Research Applications

    N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

      Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

      Industry: Utilized in the development of specialty chemicals and materials with unique properties.

    Mechanism of Action

    The mechanism of action of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

    Comparison with Similar Compounds

    Similar Compounds

      N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine: The parent compound without the dioxalate salt.

      4-(p-tolyl)phthalazin-1-amine: A simpler derivative lacking the morpholinopropyl group.

      N-(3-morpholinopropyl)phthalazin-1-amine: A derivative without the p-tolyl group.

    Uniqueness

    N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholinopropyl group enhances its solubility and bioavailability, while the p-tolyl group contributes to its binding affinity and specificity for molecular targets. The dioxalate salt form improves its stability and ease of handling in various applications.

    Properties

    IUPAC Name

    4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H26N4O.2C2H2O4/c1-17-7-9-18(10-8-17)21-19-5-2-3-6-20(19)22(25-24-21)23-11-4-12-26-13-15-27-16-14-26;2*3-1(4)2(5)6/h2-3,5-10H,4,11-16H2,1H3,(H,23,25);2*(H,3,4)(H,5,6)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZUBJREAECBPIKO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H30N4O9
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    542.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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